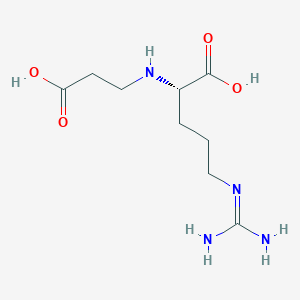
N2-(Carboxyethyl)-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-(2-carboxyethyl)-L-arginine is an alpha-N-substituted L-arginine, a member of guanidines and an amino dicarboxylic acid. It is a tautomer of a N(2)-(2-carboxyethyl)-L-arginine dizwitterion.
Biologische Aktivität
N2-(Carboxyethyl)-L-arginine, also known as (R)-N2-(1-carboxyethyl)-L-arginine, is a derivative of the amino acid L-arginine. This compound has gained attention for its diverse biological activities and potential applications in metabolic engineering and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, metabolic pathways, and implications for health and disease.
Structural Characteristics
This compound is characterized by the addition of a carboxyethyl group at the nitrogen atom in the side chain of L-arginine. Its molecular formula is C9H18N4O4, with a molecular weight of 246.26 g/mol. The unique structural modifications allow it to participate effectively in various enzymatic reactions critical for maintaining metabolic balance, especially under anaerobic conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Anaerobic Metabolism : The compound plays a role in anaerobic metabolism, where it can enhance L-arginine production through microbial fermentation processes. This is particularly relevant in environments where oxygen levels are low.
- Nitric Oxide Production : Similar to L-arginine, this compound can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vascular regulation and immune responses .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : Research indicates that related compounds can inhibit the growth of pathogenic bacteria such as Streptococcus mutans, suggesting potential applications in dental health.
- Vasodilation : Like L-arginine, this compound may enhance vasodilation through increased NO production, which could have implications for cardiovascular health .
- Metabolic Regulation : Studies show that this compound can influence glucose metabolism and insulin secretion, particularly under inflammatory conditions. It has been observed to stimulate insulin secretion while mitigating the negative effects of pro-inflammatory cytokines on pancreatic function .
Case Studies and Research Findings
Several studies have explored the effects of this compound and its parent compound L-arginine:
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
N2-(Carboxyethyl)-L-arginine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a range of products, making it valuable in synthetic organic chemistry.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to oxo derivatives | Oxo-N2-(Carboxyethyl)-L-arginine |
| Reduction | Forms more reduced compounds | Reduced forms of L-arginine |
| Substitution | Carboxyethyl group can be replaced | Substituted arginine derivatives |
Biological Research
Metabolic Pathways
Research indicates that this compound plays a role in various metabolic pathways. It is involved in the synthesis of beta-lactamase inhibitors, which are crucial for antibiotic resistance management. The compound is synthesized through the action of enzymes such as N2-(2-carboxyethyl)arginine synthase, which catalyzes its formation from D-glyceraldehyde 3-phosphate and L-arginine .
Enzyme Interaction Studies
Studies have shown that this compound interacts with specific enzymes, influencing metabolic processes. For instance, its interaction with octopine dehydrogenase is significant for understanding amino acid metabolism and cellular signaling pathways .
Medical Applications
Therapeutic Potential
this compound is being investigated for its potential therapeutic applications, particularly in modulating immune responses and as a candidate for drug development. Its unique structure may provide advantages in targeting specific biological pathways related to inflammation and immune function .
Case Study: Cardiovascular Health
A recent study explored the effects of L-arginine supplementation on cardiovascular recovery post-exercise. While this compound was not directly tested, related compounds showed promise in enhancing cardiovascular function and recovery times .
Industrial Applications
Biochemical Production
In industrial settings, this compound is utilized as a precursor for producing various biochemical products. Its ability to undergo multiple reactions makes it suitable for large-scale synthesis processes, particularly in biotechnology where genetically engineered microorganisms are employed.
Eigenschaften
Molekularformel |
C9H18N4O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(2S)-2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13)/t6-/m0/s1 |
InChI-Schlüssel |
OHWCFZJEIHZWMN-LURJTMIESA-N |
SMILES |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NCCC(=O)O)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Synonyme |
N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















